2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester is a complex organic compound with a molecular formula of C23H24O7. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including acetyloxy, dimethoxy, and phenylmethoxy groups. The ethyl ester functionality adds to its chemical versatility, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dimethoxy and phenylmethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(methoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(hydroxy)-, ethyl ester
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-7,8-dimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-5-29-24(26)17-11-18-22(20(12-17)31-15(2)25)19(13-21(27-3)23(18)28-4)30-14-16-9-7-6-8-10-16/h6-13H,5,14H2,1-4H3 |
InChI Key |
VDTRLKUNYIYDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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